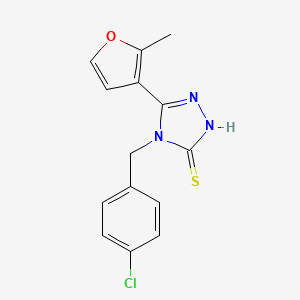![molecular formula C25H22N4O3 B4760910 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4760910.png)
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline
Übersicht
Beschreibung
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline, also known as FPQ, is a synthetic compound that is widely used in scientific research. This compound belongs to the class of quinolone-based molecules and has been found to exhibit various biological activities.
Wirkmechanismus
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline exerts its biological activities by interacting with various biomolecules. It has been found to bind to DNA and RNA, leading to the inhibition of their function. 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has also been found to inhibit the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair. Furthermore, 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been found to inhibit the activity of kinases, which are enzymes that are involved in various signaling pathways.
Biochemical and Physiological Effects:
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and inhibit the activity of various enzymes. Additionally, 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been found to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been found to exhibit various biological activities, making it a useful tool for studying various biological processes. However, 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has some limitations for lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline may exhibit off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline in scientific research. One possible direction is the development of 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline-based fluorescent probes for imaging biological processes in living cells. Another direction is the use of 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline as a tool for studying the structure and function of various biomolecules. Additionally, the development of 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline derivatives with improved biological activities and reduced cytotoxicity may lead to the development of novel therapeutics for various diseases.
Wissenschaftliche Forschungsanwendungen
4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been widely used in scientific research as a tool for studying various biological processes. It has been found to exhibit antibacterial, antiviral, and antitumor activities. 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has also been used as a fluorescent probe for detecting DNA and RNA. Additionally, 4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline has been found to inhibit the activity of various enzymes, including topoisomerases and kinases.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(8-methyl-2-pyridin-3-ylquinoline-4-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-5-2-7-19-20(15-21(27-23(17)19)18-6-3-9-26-16-18)24(30)28-10-12-29(13-11-28)25(31)22-8-4-14-32-22/h2-9,14-16H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBDHCSMMCZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl(4-{[8-methyl-2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4760851.png)
![2-[3-(dimethylamino)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4760853.png)
![N-[4-(acetylamino)phenyl]-5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4760855.png)

![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4760867.png)
![2-{[2-(2-methylphenoxy)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B4760881.png)
![2-{[(5-methyl-2-thienyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4760882.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4760893.png)
![ethyl 2-[(2-bromobenzoyl)(butyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760917.png)
![4-methyl-1-[(3-methylbenzyl)sulfonyl]piperidine](/img/structure/B4760918.png)
![1-[(4-butylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B4760923.png)
![7-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethylphenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B4760926.png)
![methyl {10-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate dihydrochloride hydrate](/img/structure/B4760938.png)